

# Application Note: Impurity Profiling of Losartan Using Reference Standards

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-Trityl Losartan Carboxaldehyde*

Cat. No.: *B047784*

[Get Quote](#)

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Criticality of Impurity Profiling in Losartan

Losartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension.<sup>[1]</sup> The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurity profiling—the identification, quantification, and control of impurities—is a mandatory and critical aspect of drug development and manufacturing. For Losartan, this process is particularly crucial due to the potential for process-related impurities and degradation products to impact its therapeutic effect and patient safety.<sup>[2]</sup> Recent global recalls of sartan medications due to the presence of potentially carcinogenic nitrosamine impurities have further underscored the necessity for rigorous and sensitive analytical methods for impurity detection.<sup>[2][3][4]</sup>

This application note provides a detailed guide to the impurity profiling of Losartan, leveraging reference standards for accurate identification and quantification. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to ensure the quality and safety of Losartan drug substances and products, in alignment with international regulatory standards.

# Understanding Losartan Impurities: Classification and Origins

Impurities in a drug substance, such as Losartan, are classified by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) into three main categories: organic impurities, inorganic impurities, and residual solvents.[5][6]

- **Organic Impurities:** These can arise from the manufacturing process or during storage of the drug substance.[5] They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[5] For Losartan, known organic impurities include process-related compounds and degradation products formed through pathways like oxidation and photodegradation.[7][8][9][10][11][12]
- **Inorganic Impurities:** These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual metals.[5]
- **Residual Solvents:** These are organic or inorganic liquids used during the synthesis and purification of the drug substance.[5]

A significant focus in recent years has been on N-nitrosamine impurities in sartan medications, which can form under specific processing conditions.[3][4][13][14] The European Directorate for the Quality of Medicines & HealthCare (EDQM) and other regulatory bodies have issued stringent guidelines for the control of these impurities.[13][14]

The following diagram illustrates the general classification of impurities as outlined by ICH guidelines.



Figure 1: Classification of Pharmaceutical Impurities

[Click to download full resolution via product page](#)

Caption: General classification of impurities in drug substances.

## Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent and robust techniques for the analysis of Losartan and its impurities.[15] These methods, typically coupled with UV detection, offer the necessary selectivity and sensitivity for quantifying impurities.[1][4][9][10] For structure elucidation and the detection of trace-level impurities, such as nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[3][8][11][12][16][17]

## Protocol: HPLC-UV Method for the Determination of Losartan and its Related Substances

This protocol is a representative method for the quantitative determination of impurities in Losartan Potassium drug substance. It is essential to validate this method in your laboratory according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[18][19][20][21]

## 1. Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Analytical column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size (e.g., Inertsil ODS-3V, ACCHROM ODS-C18).[4][9][10]
- Reference Standards: Losartan Potassium USP/EP, and certified reference standards for known impurities (e.g., Losartan EP Impurity D, J, K, L, M).[22][23][24][25][26][27]
- Acetonitrile (HPLC grade).
- Phosphoric acid (analytical grade).
- Water (HPLC grade).

## 2. Preparation of Solutions

- Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water.[9][10][28]
- Mobile Phase B: Acetonitrile.[9][10][28]
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).[29]
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Losartan Potassium reference standard in the diluent to obtain a known concentration (e.g., 0.25 mg/mL).[28]
- Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in the diluent at a suitable concentration.
- System Suitability Solution (SSS): Prepare a solution containing Losartan Potassium and key specified impurities at concentrations that will allow for the assessment of resolution and other system suitability parameters. For example, a solution containing 0.3 mg/mL of Losartan Potassium RS and 2  $\mu\text{g/mL}$  of a marker compound like triphenylmethanol can be used.[28]

- Test Solution: Accurately weigh and dissolve the Losartan Potassium drug substance in the diluent to obtain a concentration similar to the standard solution (e.g., 0.3 mg/mL).[28]

### 3. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions. These may need to be optimized based on the specific column and instrument used.

| Parameter            | Condition                  |
|----------------------|----------------------------|
| Column               | C18, 250 mm x 4.6 mm, 5 µm |
| Column Temperature   | 35 °C[9][10][29]           |
| Flow Rate            | 1.0 mL/min[4][9][10]       |
| Detection Wavelength | 220 nm[9][10][29]          |
| Injection Volume     | 10 µL[26][28]              |
| Elution Mode         | Gradient                   |

Example Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|------------|--------------------|--------------------|
| 0          | 75                 | 25                 |
| 25         | 10                 | 90                 |
| 35         | 10                 | 90                 |
| 45         | 75                 | 25                 |
| 50         | 75                 | 25                 |

This gradient is adapted from the USP monograph for Losartan Potassium and may require adjustment.[28]

### 4. System Suitability Test (SST)

Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:

- Resolution: The resolution between critical peak pairs (e.g., Losartan and a closely eluting impurity, or two adjacent impurity peaks) should be greater than a specified value (e.g.,  $\geq 2.0$ ).[\[30\]](#)
- Tailing Factor: The tailing factor for the Losartan peak should be within an acceptable range (e.g.,  $\leq 2.0$ ).[\[30\]](#)
- Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than a specified percentage (e.g.,  $\leq 2.0\%$ ).[\[30\]](#)

## 5. Analysis and Calculation

- Inject the diluent (as a blank), the standard solution, and the test solution.
- Identify the impurity peaks in the chromatogram of the test solution by comparing their retention times with those of the known impurity reference standards.
- Calculate the percentage of each impurity using the following formula (external standard method):

$$\% \text{ Impurity} = (\text{Areaimpurity} / \text{Arestandard}) \times (\text{Concstandard} / \text{Conctest}) \times (1 / \text{RRF}) \times 100$$

Where:

- **Areaimpurity** = Peak area of the impurity in the test solution
- **Arestandard** = Peak area of Losartan in the standard solution
- **Concstandard** = Concentration of Losartan in the standard solution
- **Conctest** = Concentration of Losartan in the test solution
- **RRF** = Relative Response Factor (if different from 1.0)

## Method Validation: Ensuring Trustworthy Results

Validation of the analytical method is a regulatory requirement and is essential to demonstrate that the procedure is suitable for its intended purpose.[18][19] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[18][19][20][21]

The following diagram outlines the key parameters for analytical method validation.



Figure 2: Key Parameters for Analytical Method Validation

[Click to download full resolution via product page](#)

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

A summary of the validation parameters and their typical acceptance criteria for an impurity quantification method is presented in the table below.

| Validation Parameter     | Description                                                                                                                                             | Typical Acceptance Criteria                                                                                                        |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Specificity              | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.                                       | No interference from blank, placebo, or other impurities at the retention time of the analyte. Peak purity should be demonstrated. |
| Linearity                | The ability to obtain test results that are directly proportional to the concentration of the analyte.                                                  | Correlation coefficient ( $r^2$ ) $\geq 0.99$ . <a href="#">[15]</a>                                                               |
| Range                    | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit for the impurity.                                        |
| Accuracy                 | The closeness of test results to the true value.                                                                                                        | Recovery of spiked impurities should be within an acceptable range (e.g., 97.0-103.0%). <a href="#">[15]</a>                       |
| Precision                | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.           | RSD for repeatability and intermediate precision should be $\leq 2.0\%$ . <a href="#">[15]</a>                                     |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.                                                          | Typically determined by signal-to-noise ratio (e.g., 3:1).                                                                         |

|                             |                                                                                                                      |                                                                                                                                        |
|-----------------------------|----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at this level.                      |
| Robustness                  | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.   | No significant impact on results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |

## Conclusion

The impurity profiling of Losartan is a multifaceted process that is fundamental to ensuring its quality, safety, and efficacy. The use of well-characterized reference standards is indispensable for the accurate identification and quantification of impurities. A robust, validated HPLC method, as outlined in this application note, provides a reliable framework for routine quality control. For the investigation of unknown or trace-level impurities, more advanced techniques like LC-MS are necessary. By adhering to rigorous analytical protocols and regulatory guidelines, such as those from the ICH, pharmaceutical manufacturers can confidently ensure that their Losartan products meet the highest standards of quality.

## References

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006 Oct. Available from: [\[Link\]](#)
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 Nov. Available from: [\[Link\]](#)
- Agilent Technologies. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. 2020. Available from: [\[Link\]](#)

- Backer, M., et al. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. *Journal of Pharmaceutical and Biomedical Analysis*. 2024;248:116160. Available from: [\[Link\]](#)
- SynZeal. Losartan Impurities. Available from: [\[Link\]](#)
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015 Nov. Available from: [\[Link\]](#)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [\[Link\]](#)
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [\[Link\]](#)
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006 Oct. Available from: [\[Link\]](#)
- Shah, D. A., et al. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. *Journal of Pharmaceutical and Biomedical Analysis*. 2023;227:115289. Available from: [\[Link\]](#)
- Singh, S., et al. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. *Journal of Pharmaceutical Research*. 2020;19(4):304-310. Available from: [\[Link\]](#)
- Xu, F., et al. Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. *Current Pharmaceutical Analysis*. 2015;11(2):134-142. Available from: [\[Link\]](#)
- Dalvi, S. V., et al. A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. *International Journal of Pharmaceutical Sciences and Research*. 2025;16(4):980-985. Available from: [\[Link\]](#)

- European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia: Rapid implementation of the revised sartan monographs on 1 April 2021. 2021 Mar. Available from: [\[Link\]](#)
- United States Pharmacopeia. Losartan Potassium. USP-NF. 2012 Jan. Available from: [\[Link\]](#)
- United States Pharmacopeia. Losartan Potassium Tablets. USP-NF. 2011 Jul. Available from: [\[Link\]](#)
- European Pharmacopoeia. LOSARTAN POTASSIUM Losartanum kalicum. 7.0. Available from: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [ijpsr.com](http://ijpsr.com) [[ijpsr.com](http://ijpsr.com)]
- 2. [journalwjarr.com](http://journalwjarr.com) [[journalwjarr.com](http://journalwjarr.com)]
- 3. [agilent.com](http://agilent.com) [[agilent.com](http://agilent.com)]
- 4. [jopcr.com](http://jopcr.com) [[jopcr.com](http://jopcr.com)]
- 5. [database.ich.org](http://database.ich.org) [[database.ich.org](http://database.ich.org)]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [[gmp-compliance.org](http://gmp-compliance.org)]
- 7. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. [ingentaconnect.com](http://ingentaconnect.com) [[ingentaconnect.com](http://ingentaconnect.com)]
- 11. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](http://pdfs.semanticscholar.org)]

- 12. researchgate.net [researchgate.net]
- 13. European Pharmacopoeia: Rapid implementation of the revised sartan monographs on 1 April 2021 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. swissmedic.ch [swissmedic.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. jordilabs.com [jordilabs.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. Losartan Impurities | SynZeal [synzeal.com]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. Losartan EP Impurity J (Losartan USP Related Compound B) [lcstandards.com]
- 25. tlcpharma.com [tlcpharma.com]
- 26. drugfuture.com [drugfuture.com]
- 27. Losartan EP Impurity K | 114798-36-6 | SynZeal [synzeal.com]
- 28. uspnf.com [uspnf.com]
- 29. asianpubs.org [asianpubs.org]
- 30. uspnf.com [uspnf.com]
- To cite this document: BenchChem. [Application Note: Impurity Profiling of Losartan Using Reference Standards]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047784#impurity-profiling-of-losartan-using-reference-standards>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)